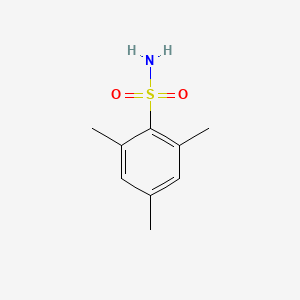

2,4,6-Trimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECJUZIGFPJWGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50293162 | |

| Record name | 2,4,6-trimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4543-58-2 | |

| Record name | 2,4,6-Trimethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4543-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 87569 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004543582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4543-58-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-trimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,4,6-trimethylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4,6-trimethylbenzenesulfonamide, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It details a robust two-step synthetic pathway, starting from the chlorosulfonation of mesitylene to yield 2,4,6-trimethylbenzenesulfonyl chloride, followed by amination to produce the target sulfonamide. The guide emphasizes the rationale behind procedural steps, offering insights into reaction mechanisms and purification strategies. Furthermore, it provides a thorough characterization protocol for the final product, employing modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Significance of Aryl Sulfonamides

Aryl sulfonamides are a cornerstone functional group in medicinal chemistry and organic synthesis.[1] Their prevalence in a wide array of pharmaceuticals, including antibacterial agents, diuretics, and hypoglycemic drugs, underscores their importance.[2][3] The sulfonamide moiety (–SO₂NH₂) is a bioisostere of the carboxylic acid group, capable of participating in similar hydrogen bonding interactions, yet it offers distinct advantages such as increased metabolic stability and bioavailability.[1] this compound, also known as mesitylenesulfonamide, serves as a valuable building block, with the sterically hindered mesityl group providing unique reactivity and selectivity in subsequent chemical transformations.

This guide provides a detailed, field-proven methodology for the reliable synthesis and rigorous characterization of this important compound, ensuring high purity and verifiable structural integrity.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the electrophilic aromatic substitution of mesitylene (1,3,5-trimethylbenzene) with chlorosulfonic acid to produce the key intermediate, 2,4,6-trimethylbenzenesulfonyl chloride. The second step is the nucleophilic substitution of the chloride with ammonia to yield the final primary sulfonamide.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2,4,6-Trimethylbenzenesulfonyl Chloride

The synthesis of the sulfonyl chloride intermediate is achieved via electrophilic chlorosulfonation of mesitylene.[4] Chlorosulfonic acid serves as the sulfonating agent. The bulky methyl groups on the mesitylene ring direct the substitution to the ortho/para positions, and due to symmetry, a single product is formed.

Protocol:

-

Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (e.g., an inverted funnel over a beaker of sodium bicarbonate solution to neutralize the evolved HCl gas).

-

Reagent Addition: Cool the flask in an ice-water bath. Charge the flask with chlorosulfonic acid (80 g, 0.69 mol).

-

Slow Addition of Mesitylene: Add mesitylene (30 g, 0.25 mol) dropwise from the dropping funnel to the cooled, stirred chlorosulfonic acid over a period of 30 minutes. Maintain the internal temperature at or below 10°C.

-

Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice (approx. 500 g) in a large beaker with stirring. This will quench the excess chlorosulfonic acid and precipitate the product.

-

Isolation: Collect the white solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

-

Drying: Dry the product in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) to yield 2,4,6-trimethylbenzenesulfonyl chloride as a white solid.

Expertise & Experience: The slow, controlled addition of mesitylene at low temperature is critical to manage the highly exothermic reaction and prevent the formation of undesired side products. The work-up on ice must be performed with caution due to the vigorous reaction of chlorosulfonic acid with water.

Step 2: Synthesis of this compound

This step involves the reaction of the synthesized 2,4,6-trimethylbenzenesulfonyl chloride with an excess of aqueous ammonia.[5] The ammonia acts as a nucleophile, displacing the chloride ion from the sulfonyl group. An excess of ammonia is used to neutralize the hydrogen chloride produced during the reaction, preventing the protonation of the ammonia nucleophile.

Protocol:

-

Reaction Setup: Transfer the crude, dry 2,4,6-trimethylbenzenesulfonyl chloride (e.g., 10 g, 0.046 mol) to a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Reagent Addition: In a fume hood, add concentrated aqueous ammonia (28-30%, ~75 mL) to the flask.

-

Reaction: Gently warm the mixture in a water bath to approximately 60-70°C with stirring for 15-20 minutes. The solid will react and form a paste-like suspension.

-

Cooling and Precipitation: Remove the flask from the water bath and cool it to room temperature, then place it in an ice-water bath for 15-20 minutes to ensure complete precipitation of the product.

-

Isolation: Collect the white precipitate by vacuum filtration. Wash the solid with two portions of cold deionized water (2 x 30 mL).

-

Drying: Allow the product to air-dry on the filter, then transfer it to a watch glass and dry to a constant weight, preferably in a vacuum oven at low heat.

Purification by Recrystallization

To obtain a high-purity product suitable for research and development, recrystallization is the preferred method of purification.[6] This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[7]

Protocol:

-

Solvent Selection: A mixture of ethanol and water is an effective solvent system for recrystallizing many sulfonamides.[6]

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture on a hot plate until the solid dissolves completely.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol-water mixture, and dry thoroughly.

Characterization of this compound

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data is based on literature values and expected outcomes.[8]

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₉H₁₃NO₂S |

| Molecular Weight | 199.27 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 94°C[8] |

Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The expected chemical shifts (in ppm) in a suitable deuterated solvent like DMSO-d₆ are as follows:

Caption: Structure and expected NMR assignments for this compound.

-

¹H NMR: The spectrum is expected to be simple, showing a singlet for the two equivalent aromatic protons, a singlet for the two amine protons, and a singlet integrating to nine protons for the three equivalent methyl groups.[8]

-

¹³C NMR: The spectrum will show distinct signals for the quaternary and protonated aromatic carbons, as well as the methyl carbons, consistent with the molecule's symmetry.[8]

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies (in cm⁻¹) are:

| Wavenumber (cm⁻¹) | Assignment |

| 3350 - 3250 | N-H stretching (asymmetric and symmetric) of the -NH₂ group |

| 3100 - 3000 | Aromatic C-H stretching |

| 1350 - 1310 | SO₂ asymmetric stretching |

| 1170 - 1150 | SO₂ symmetric stretching |

Expertise & Experience: The two distinct bands for the N-H stretch are characteristic of a primary sulfonamide. The strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds are definitive indicators of the sulfonamide group.

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Using electrospray ionization (ESI) in positive mode, the following is expected:

-

Molecular Ion Peak ([M+H]⁺): m/z ≈ 200.07

-

Key Fragmentation: A characteristic fragmentation pathway for aryl sulfonamides is the loss of sulfur dioxide (SO₂), which has a mass of 64 Da.[9] This would result in a significant fragment ion.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cbijournal.com [cbijournal.com]

- 4. quora.com [quora.com]

- 5. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN104829499A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives - Google Patents [patents.google.com]

- 8. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

- 9. Polymorphism in ammonium 2,4,6-trimethylbenzenesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 2,4,6-trimethylbenzenesulfonamide

An In-depth Technical Guide to 2,4,6-Trimethylbenzenesulfonamide

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (Mesitylenesulfonamide). Designed for researchers, scientists, and drug development professionals, this document delves into the compound's molecular structure, reactivity, synthesis, and applications. By integrating field-proven insights with technical data, this guide explains the causality behind experimental choices and provides self-validating protocols for characterization.

Sulfonamides are a cornerstone class of compounds in medicinal chemistry and organic synthesis, renowned for their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] Within this broad family, this compound holds a unique position. Its structure is characterized by a sulfonamide functional group (-SO2NH2) attached to a mesitylene (2,4,6-trimethylphenyl) moiety.[2] The three methyl groups, particularly those at the ortho (2 and 6) positions, create significant steric hindrance around the sulfonamide group.[2] This steric environment is not a trivial feature; it profoundly influences the molecule's conformation, reactivity, and utility, making it a valuable building block for creating complex molecular architectures in drug discovery and materials science.[2] This guide will explore the core properties of this compound, providing the foundational knowledge necessary for its effective application in research and development.

Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its structure and physical characteristics. This compound is a colorless to light yellow crystalline powder.[2] Its core structure consists of a central benzene ring substituted with three methyl groups and a sulfonamide group.

Caption: Molecular structure of this compound.

Core Physical Data

Quantitative physical data are critical for experimental design, including solvent selection for reactions, purification, and formulation. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 4543-58-2 | [3] |

| Molecular Formula | C₉H₁₃NO₂S | [2][3] |

| Molecular Weight | 199.27 g/mol | [3] |

| Monoisotopic Mass | 199.0667 Da | [3] |

| Appearance | Colorless to light yellow crystalline powder | [2] |

| Melting Point | 82-86 °C | [2] |

| Solubility | Soluble in water, ethanol, and ether | [2] |

| Topological Polar Surface Area | 68.5 Ų | [3] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of a compound. The unique structural features of this compound give rise to a characteristic spectral fingerprint.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The spectrum of this compound is dominated by vibrations from the sulfonamide group.[2]

-

N-H Stretching: The two N-H bonds of the primary sulfonamide result in two distinct stretching bands. The asymmetric stretch typically appears at a higher frequency (3390–3323 cm⁻¹) than the symmetric stretch (3279–3229 cm⁻¹).[2] The presence of two peaks in this region is a strong indicator of an unsubstituted sulfonamide.

-

S=O Stretching: The sulfonyl group also produces strong, characteristic asymmetric and symmetric stretching bands. These are typically observed in the regions of 1388-1300 cm⁻¹ (asymmetric) and 1180-1169 cm⁻¹ (symmetric).[4]

-

Aromatic C-H and C=C Stretching: Standard peaks for the aromatic ring and methyl C-H bonds will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

Aromatic Protons: The two protons on the benzene ring are chemically equivalent and should appear as a singlet. A reported spectrum shows this peak at 7.03 ppm (s, 2H) .[5]

-

Methyl Protons: The three methyl groups (at positions 2, 4, and 6) are also equivalent and should integrate to nine protons, appearing as a single sharp singlet. A reported value is 2.71 ppm (s, 9H) .[5]

-

Amine Protons: The two protons on the nitrogen atom are exchangeable and may appear as a broad singlet. A reported spectrum indicates a singlet at 3.69 ppm (s, 2H) , although the chemical shift and sharpness of this peak can vary significantly with solvent, concentration, and temperature.[5]

-

-

¹³C NMR: The carbon NMR spectrum will reflect the molecule's symmetry.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. Reported chemical shifts are 145.57, 139.92, 139.47, and 132.36 ppm .[5]

-

Methyl Carbons: Two signals are expected for the three methyl groups (the ortho and para methyls may be distinct). Reported values are 22.88 and 21.19 ppm .[5]

-

Chemical Properties: Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is key to leveraging it as a synthetic intermediate.

Synthesis Pathways

The compound can be synthesized via several routes, typically starting from mesitylene or a related derivative. A common and industrially relevant approach involves the sulfonation of mesitylene followed by amination.

Caption: General workflow for the synthesis of this compound.

An alternative synthesis involves the reaction of 2,4,6-trimethylphenol with sulfamic acid.[2] Other methods include reacting the phenol with sulfuric acid or employing different sulfonyl chlorides in the presence of a base like triethylamine under anhydrous conditions.[2]

Key Chemical Reactions

The reactivity is governed by the sulfonamide group and the activated aromatic ring, tempered by steric hindrance.

-

Substitution Reactions: The sulfonamide group's nitrogen can act as a nucleophile, but its reactivity is sterically hindered. More commonly, the sulfonamide can be derivatized. For example, condensation reactions with aldehydes can form 2,4,6-trimethylbenzenesulfonyl hydrazones, a class of compounds investigated for antibacterial activity.[6][7]

-

Reduction: The sulfonamide group can be reduced to the corresponding primary or secondary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2]

-

Oxidation: The methyl groups on the aromatic ring are susceptible to oxidation to form carboxylic acids using potent oxidizing agents such as potassium permanganate (KMnO₄) under harsh acidic conditions.[2]

Applications in Research and Drug Development

While not typically an active pharmaceutical ingredient (API) itself, this compound and its immediate precursor, 2,4,6-trimethylbenzenesulfonyl chloride, are valuable reagents.

-

Synthetic Intermediate: The compound serves as a crucial building block in organic synthesis.[2] The sterically bulky 2,4,6-trimethylbenzenesulfonyl group can be used as a protecting group for amines. Its derivatives have been explored for potential anticancer and antimicrobial properties.[2][6]

-

Enzyme Inhibition Studies: The sulfonamide moiety is a well-known pharmacophore that can interact with the active sites of various enzymes, such as carbonic anhydrase.[1][2] The unique steric and electronic properties of the mesityl group can be exploited to design selective inhibitors.

-

Ligands in Coordination Chemistry: Derivatives like benzenesulfonyl hydrazones can act as ligands in the synthesis of bioactive metal complexes, opening avenues for developing novel metallodrugs.[6][8]

Experimental Protocols

To ensure scientific integrity, methodologies must be robust and reproducible. Herein is a standard protocol for the purification of the title compound.

Protocol: Purification by Recrystallization

Causality: Recrystallization is the most effective method for purifying solid organic compounds like this compound.[2] The principle relies on the difference in solubility of the compound in a hot versus a cold solvent. Impurities with different solubility profiles will either remain in the cold solvent or be filtered out from the hot solution. The choice of solvent is critical; an ideal solvent dissolves the compound well when hot but poorly when cold. A mixed-solvent system (e.g., ethanol/water) is often effective.

Step-by-Step Methodology:

-

Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of a potential solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is unsuitable. If it is insoluble, heat the test tube. If it dissolves when hot, it may be a good solvent. Cool the tube to see if crystals form.

-

Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., ethanol) required to fully dissolve the solid. This ensures the solution is saturated.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.

-

Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven at a temperature well below the compound's melting point.

Self-Validation: The purity of the recrystallized product should be confirmed by measuring its melting point. A sharp melting point range close to the literature value (82-86 °C) indicates high purity. Further validation can be obtained via spectroscopic methods (NMR, IR).[2]

Conclusion

This compound is more than a simple organic compound; it is a versatile tool for chemical innovation. Its defining feature—the sterically encumbered sulfonamide group—dictates its reactivity and establishes its role as a valuable intermediate in the synthesis of complex molecules. For professionals in drug development and chemical research, a thorough understanding of its physical, spectroscopic, and chemical properties is essential for harnessing its full potential in creating next-generation therapeutics and materials.

References

-

Organic Syntheses. * (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide*. Available at: [Link]

-

PubChem. This compound | C9H13NO2S | CID 258545. Available at: [Link]

-

Popiołek, Ł., et al. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. MDPI. Available at: [Link]

-

ResearchGate. (2021). The synthesis of novel 2,4,6-trimethylbenzenesulfonyl hydrazones. Available at: [Link]

-

PubChem. 2,4,6-trimethyl-N-(3-nitrophenyl)benzenesulfonamide | C15H16N2O4S | CID 767698. Available at: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

- Google Patents. CN104829499A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives.

-

SpectraBase. 2,4,6-trimethyl-N-propylbenzenesulfonamide - Optional[FTIR] - Spectrum. Available at: [Link]

-

ResearchGate. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Available at: [Link]

-

Royal Society of Chemistry. Supporting information. Available at: [Link]

-

PubChem. (R)-2,4,6-Trimethylbenzenesulfinamide | C9H13NOS | CID 53487192. Available at: [Link]

-

PubChem. 2,4,6-trimethyl-3-(N-methylmethylsulfonamido)-N-(o-tolyl)benzenesulfonamide. Available at: [Link]

-

ResearchGate. FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. Available at: [Link]

-

National Institutes of Health. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Available at: [Link]

-

Chemsrc. CAS#:16939-28-9 | N-(2,4,6-trimethylphenyl)benzenesulfonamide. Available at: [Link]

-

PubChem. 2,4,6-Triisopropylbenzenesulfonamide | C15H25NO2S | CID 736244. Available at: [Link]

-

Preprints.org. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]

-

Molbank. (2022). Crystal structure of 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate. Available at: [Link]

-

ChemBK. 2,4,6-Trimethylbenzenesulfonyl Chloride. Available at: [Link]

-

Matrix Fine Chemicals. 2,4,6-TRIMETHYLBENZENE-1-SULFONIC ACID | CAS 3453-83-6. Available at: [Link]

-

NIST. Benzenesulfonyl chloride, 2,4,6-trimethyl-. Available at: [Link]

- Google Patents. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.

- Google Patents. CN103040815B - Application of 2,4,6-triisopropylbenzene compounds in preparation of medicines for treating diabetes.

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. Buy this compound | 4543-58-2 [smolecule.com]

- 3. This compound | C9H13NO2S | CID 258545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN104829499A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Multifaceted Mechanisms of 2,4,6-Trimethylbenzenesulfonamide Derivatives in Biological Systems: A Technical Guide

Introduction: The 2,4,6-Trimethylbenzenesulfonamide Scaffold - A Privileged Structure in Drug Discovery

The this compound core is a versatile chemical scaffold that has given rise to a diverse array of biologically active molecules. Its utility in medicinal chemistry stems from its synthetic tractability and its ability to engage with various biological macromolecules through interactions such as hydrogen bonding.[1] While the parent compound, this compound, serves as a foundational building block, it is the diverse functionalities appended to this core that unlock a wide spectrum of pharmacological activities. This guide provides an in-depth exploration of the mechanisms of action for key classes of this compound derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind their biological effects, supported by experimental evidence and methodologies.

Antimicrobial Activity: Targeting Bacterial Viability

A significant area of investigation for this compound derivatives has been in the discovery of novel antimicrobial agents. Notably, 2,4,6-trimethylbenzenesulfonyl hydrazones have demonstrated promising antibacterial activity, particularly against Gram-positive bacteria.[2][3][4]

Mechanism of Action: Disruption of Essential Bacterial Processes

While the precise molecular targets are still under full investigation for many derivatives, the broad-spectrum activity of some arylsulfonamides suggests interference with fundamental cellular processes. For instance, some arylsulfonamides have been shown to disrupt cell wall biosynthesis in Mycobacterium tuberculosis by targeting the mycolic acid exporter MmpL3.[5] This leads to a breakdown in the integrity of the bacterial cell envelope, ultimately causing cell death.

The general mechanism for many sulfonamides involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds competitively inhibit the enzyme, leading to a depletion of folic acid and subsequent disruption of DNA synthesis and cell growth. While this is a classic mechanism for sulfonamide antibiotics, specific studies on this compound derivatives would be needed to confirm this as their primary mode of action.

Quantitative Data: In Vitro Antibacterial Efficacy

The antibacterial potency of 2,4,6-trimethylbenzenesulfonyl hydrazones has been quantified using metrics such as the Minimum Inhibitory Concentration (MIC).

| Derivative | Target Organism(s) | MIC Range (µg/mL) | Reference |

| 2,4,6-trimethylbenzenesulfonyl hydrazone derivative 24 | Gram-positive bacteria | 7.81 - 15.62 | [2][3][4] |

| 2,4,6-timethylbenzenesufonohydrazide (1) | Gram-negative bacteria & Candida spp. | 250 - 1000 | [2][6] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method for assessing the in vitro antibacterial activity of novel compounds is the broth microdilution assay.

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific bacterium.

Methodology:

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (typically 5 x 10^5 colony-forming units (CFU)/mL).

-

Serial Dilution of the Test Compound: The this compound derivative is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

-

Controls: Positive (bacteria and broth, no compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity: Exploiting Metabolic Vulnerabilities

Certain arylsulfonamide derivatives have emerged as potent anticancer agents, demonstrating cytotoxicity against various tumor cell lines.[7] Their mechanism often involves the perturbation of cancer cell metabolism, a hallmark of neoplastic cells.

Signaling Pathway: Induction of Energetic Stress and Downregulation of mTORC1/HIF-1

A novel arylsulfonamide has been shown to exert its anticancer effects by stimulating glycolysis and accelerating glucose consumption in tumor cells.[7] This leads to a sharp decline in intracellular ATP levels, creating significant energetic stress.[7] The depletion of ATP activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. Activated AMPK, in turn, downregulates the mammalian target of rapamycin complex 1 (mTORC1) and hypoxia-inducible factor 1 (HIF-1) signaling pathways.[7] These pathways are critical for promoting cell growth, proliferation, and angiogenesis in tumors.

Caption: Arylsulfonamide-induced metabolic stress pathway.

Cardiovascular Effects: Modulation of Vascular Smooth Muscle Reactivity

Derivatives of this compound have also been shown to exert effects on the cardiovascular system. For example, 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (m-3M3FBS) has been identified as an activator of phospholipase C (PLC).[8]

Signaling Pathway: Phospholipase C Activation and Calcium Influx

The activation of PLC by m-3M3FBS initiates a signaling cascade that leads to increased intracellular calcium levels.[8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This surge in intracellular calcium in vascular smooth muscle cells leads to vasoconstriction.[8] Experiments have shown that in the presence of m-3M3FBS, the calcium influx from both intracellular and extracellular stores is significantly higher, enhancing the reactivity of vascular smooth muscle to stimuli.[8]

Caption: m-3M3FBS mechanism in vascular smooth muscle.

Neurological Applications: Ion Channel Modulation and Carbonic Anhydrase Inhibition

The arylsulfonamide scaffold is also prevalent in compounds targeting the nervous system, with applications in pain management and epilepsy.

Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels

Certain arylsulfonamides are potent and selective inhibitors of voltage-gated sodium channels, such as NaV1.7 and NaV1.5.[9][10] NaV1.7 is a key player in pain sensation, and its inhibition can lead to analgesic effects.[9] The mechanism of inhibition can vary, with some compounds binding to the voltage sensor domain while others target the local anesthetic binding site in the central pore of the channel.[9][10] This interaction stabilizes the inactivated state of the channel, reducing neuronal excitability.

Mechanism of Action: Carbonic Anhydrase Inhibition

Benzenesulfonamide derivatives are a well-established class of carbonic anhydrase (CA) inhibitors.[11] Certain isoforms, such as hCA II and hCA VII, are implicated in epileptogenesis. By inhibiting these enzymes, these sulfonamide derivatives can produce anticonvulsant effects.[11] The inhibition of carbonic anhydrase in the brain is thought to lead to an accumulation of CO2, which can decrease the pH and subsequently reduce neuronal hyperexcitability.

Conclusion: A Scaffold with Diverse Therapeutic Potential

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of therapeutic agents. From combating bacterial infections and targeting the metabolic vulnerabilities of cancer to modulating cardiovascular and neurological functions, the derivatives of this core structure exhibit a rich and varied pharmacology. The mechanisms of action, while diverse, underscore the ability of the sulfonamide functional group and its substituted aromatic ring to interact with key biological targets. Future research in this area will undoubtedly continue to uncover novel derivatives with enhanced potency and selectivity, further solidifying the importance of the this compound scaffold in modern drug discovery.

References

-

Popiołek, Ł., Szeremeta, S., Biernasiuk, A., & Wujec, M. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Materials (Basel, Switzerland), 14(11), 2723. [Link]

-

(2024). An arylsulfonamide that targets cell wall biosynthesis in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 68(11). [Link]

-

Popiołek, Ł., et al. (2021). The synthesis of novel 2,4,6-trimethylbenzenesulfonyl hydrazones. ResearchGate. [Link]

-

Popiołek, Ł., Szeremeta, S., Biernasiuk, A., & Wujec, M. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. PubMed. [Link]

-

(2021). A novel small-molecule arylsulfonamide causes energetic stress and suppresses breast and lung tumor growth and metastasis. PubMed Central. [Link]

-

Popiołek, Ł., et al. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. ResearchGate. [Link]

-

(2015). Effect of 2,4,6-trimethyl- N-[3-(trifluoromethyl)phenyl]benzene-sulfonamide on calcium influx in three contraction models. PubMed. [Link]

-

Popiołek, Ł., Szeremeta, S., Biernasiuk, A., & Wujec, M. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. MDPI. [Link]

-

(2016). Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. ACS Medicinal Chemistry Letters, 7(3), 325-330. [Link]

-

Sun, S., et al. (2021). Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5. PubMed. [Link]

-

Mishra, C. B., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(7), 3151-3165. [Link]

Sources

- 1. Buy this compound | 4543-58-2 [smolecule.com]

- 2. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An arylsulfonamide that targets cell wall biosynthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A novel small-molecule arylsulfonamide causes energetic stress and suppresses breast and lung tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of 2,4,6-trimethyl- N-[3-(trifluoromethyl)phenyl]benzene-sulfonamide on calcium influx in three contraction models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4,6-trimethylbenzenesulfonamide Derivatives and Their Therapeutic Potential

Foreword: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, the sulfonamide functional group represents a cornerstone of drug design, continually demonstrating its versatility across a wide spectrum of therapeutic applications. Within this broad class of compounds, derivatives of 2,4,6-trimethylbenzenesulfonamide (also known as mesitylenesulfonamide) have emerged as a particularly promising scaffold. The strategic placement of three methyl groups on the benzene ring imparts unique steric and electronic properties that influence the biological activity and pharmacokinetic profiles of its derivatives. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, mechanisms of action, and potential therapeutic uses of this compound derivatives, supported by experimental insights and quantitative data.

The this compound Core: Structural and Physicochemical Properties

The this compound molecule is characterized by a sulfonamide group (-SO₂NH₂) attached to a mesitylene (2,4,6-trimethylphenyl) moiety. This substitution pattern is not merely an arbitrary choice; it is a deliberate design element that profoundly influences the molecule's behavior. The ortho-methyl groups provide significant steric hindrance around the sulfonamide group, which can modulate its interaction with biological targets and influence its metabolic stability.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO₂S | [1] |

| Molecular Weight | 199.27 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 4543-58-2 | [1] |

The presence of the electron-donating methyl groups also influences the electronic environment of the aromatic ring and the acidity of the sulfonamide proton, which are critical factors in receptor binding and pharmacokinetic properties.

Synthesis of this compound Derivatives: A Focus on Hydrazones

A significant area of research for this class of compounds has been the synthesis of 2,4,6-trimethylbenzenesulfonyl hydrazones. These derivatives are typically synthesized through a straightforward condensation reaction between 2,4,6-trimethylbenzenesulfonohydrazide and a variety of substituted aldehydes. This modular synthetic approach allows for the generation of a diverse library of compounds with varying electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies.[2][3][4]

Experimental Protocol: Synthesis of a Representative 2,4,6-Trimethylbenzenesulfonyl Hydrazone

This protocol outlines the synthesis of 2,4,6-trimethylbenzenesulfonyl hydrazones via a one-step condensation reaction.[2]

Materials:

-

2,4,6-trimethylbenzenesulfonohydrazide

-

Appropriate substituted benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde)

-

Ethanol (96%)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

To a solution of 2,4,6-trimethylbenzenesulfonohydrazide (1 mmol) in 15 mL of 96% ethanol in a round-bottom flask, add the substituted benzaldehyde (1 mmol).

-

Add a catalytic amount (3-4 drops) of glacial acetic acid to the mixture.

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The precipitated solid product is collected by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

-

Dry the purified product in a desiccator.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[2]

Potential Therapeutic Applications and Mechanisms of Action

Derivatives of this compound have demonstrated a broad range of biological activities, positioning them as promising candidates for the development of novel therapeutic agents.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of 2,4,6-trimethylbenzenesulfonyl hydrazones. These compounds have shown notable activity, particularly against Gram-positive bacteria.[2][4]

Mechanism of Action: The antimicrobial action of sulfonamides, in general, is well-established. They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the folic acid synthesis pathway, leading to a bacteriostatic effect. While this is the general mechanism for sulfonamides, the specific interactions of 2,4,6-trimethylbenzenesulfonyl hydrazones with DHPS and other potential targets may be influenced by the unique structural features of the mesityl group and the hydrazone linkage.

Quantitative Data: A study on a series of 2,4,6-trimethylbenzenesulfonyl hydrazones revealed significant antibacterial activity against various Gram-positive strains.[2]

| Compound ID | Substituent on Benzaldehyde | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis |

| 24 | 4-N,N-dimethylamino | 15.62 | 7.81 |

| 25 | 4-hydroxy-3-methoxy | 31.25 | 15.62 |

| 7 | 3-ethoxy-4-hydroxy | 62.5 | 31.25 |

| 22 | 2-hydroxy-3-methoxy | 125 | 62.5 |

| 23 | 3-hydroxy-4-methoxy | 125 | 62.5 |

| Data extracted from Popiołek et al., 2021.[2] |

The data clearly indicates that the nature of the substituent on the benzaldehyde moiety plays a critical role in the antibacterial potency of these derivatives. For instance, derivative 24 , with a 4-N,N-dimethylamino group, exhibited the highest activity among the tested compounds.[2]

Anticancer Activity

While research on the anticancer properties of this compound derivatives is still emerging, studies on structurally related sulfonamides provide compelling evidence for their potential in oncology.

Mechanism of Action: The anticancer mechanisms of sulfonamide derivatives are often multi-faceted and can include:

-

Tubulin Polymerization Inhibition: A novel (E)-styrylsulfonyl methylpyridine derivative, structurally related to the this compound scaffold, has been shown to potently inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[5] This mechanism is similar to that of established anticancer drugs like vinca alkaloids and taxanes.

-

Kinase Inhibition: Many sulfonamide-based compounds act as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation.[6]

-

STAT3 Inhibition: Benzenesulfonamide derivatives have been designed as selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in tumor cell survival and proliferation.[7]

-

Carbonic Anhydrase Inhibition: Certain benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors and involved in pH regulation and tumor progression.[8][9][10]

Quantitative Data: A study on novel benzenesulfonate scaffolds demonstrated significant anticancer activity. For instance, compound BS3 showed an IC₅₀ value of 4.599 µM against the MCF-7 breast cancer cell line, and even lower IC₅₀ values against other cancer cell lines.[11] While not direct derivatives of this compound, these findings underscore the potential of the broader benzenesulfonamide class in cancer therapy. Another study on benzenesulfonamide derivatives as STAT3 inhibitors identified a compound that effectively suppressed tumor growth in an in vivo mouse-xenograft model.[7]

Carbonic Anhydrase Inhibition and Anticonvulsant Activity

Benzenesulfonamide derivatives are classic inhibitors of carbonic anhydrases (CAs). This inhibitory activity is the basis for their use as diuretics and in the treatment of glaucoma. More recently, the inhibition of specific CA isoforms has been linked to anticonvulsant effects.[12]

Mechanism of Action: Sulfonamides bind to the zinc ion in the active site of carbonic anhydrases, preventing the enzyme from catalyzing the reversible hydration of carbon dioxide. The anticonvulsant activity of some sulfonamides is thought to be related to the inhibition of brain CA isoforms, which leads to an accumulation of CO₂ and a subsequent decrease in neuronal excitability.

Quantitative Data: Studies on various benzenesulfonamide derivatives have reported potent inhibition of different CA isoforms with Ki values in the nanomolar range.[9][10][13] For example, some hydrazonobenzenesulfonamides have shown inhibitory activity at low nanomolar levels with selectivity against the cytosolic hCA II isoform and the tumor-associated hCA IX and XII isoforms.[9]

Pharmacokinetics and Toxicology: Considerations for Drug Development

While the biological activities of this compound derivatives are promising, a thorough understanding of their pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) and toxicological profiles is essential for their development as therapeutic agents.

Pharmacokinetics: The oral bioavailability of benzenesulfonamide derivatives can be a challenge.[14][15][16] The physicochemical properties of the molecule, including its lipophilicity and hydrogen bonding capacity, play a crucial role in its absorption and distribution. The mesityl group in this compound derivatives may influence their metabolic stability by sterically hindering enzymatic attack on the sulfonamide linkage.

Toxicology: The toxicological profile of this compound itself indicates that it may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1] However, the toxicity of its derivatives will depend on the nature of the appended functional groups. As with all drug candidates, a comprehensive toxicological assessment, including in vitro and in vivo studies, is necessary to determine the therapeutic window and potential side effects.

Future Directions and Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry with demonstrated potential in various therapeutic areas, most notably as a source of novel antimicrobial and anticancer agents. The modularity of its synthesis allows for the creation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.

Future research in this area should focus on:

-

Elucidating detailed mechanisms of action , particularly for the anticancer and anticonvulsant activities of this compound derivatives.

-

Expanding the scope of biological screening to identify new therapeutic applications.

-

Conducting in-depth pharmacokinetic and toxicological studies on the most promising lead compounds to assess their drug-like properties and safety profiles.

-

Utilizing computational modeling and structure-based drug design to guide the synthesis of next-generation derivatives with enhanced potency and selectivity.

References

-

Popiołek, Ł., Szeremeta, S., Biernasiuk, A., & Wujec, M. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Materials, 14(11), 2723. [Link]

-

Lu, T., et al. (2015). In vitro antitumor mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. Molecular pharmacology, 87(1), 18-30. [Link]

-

ResearchGate. (n.d.). The synthesis of novel 2,4,6-trimethylbenzenesulfonyl hydrazones. [Link]

-

ResearchGate. (2021). (PDF) Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. [Link]

-

Joźwiak, K., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. International Journal of Molecular Sciences, 22(8), 3905. [Link]

-

Angeli, A., et al. (2023). New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 24(2), 1601. [Link]

-

Gül, H. İ., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 28(1), 1. [Link]

-

Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(8), 11644-11656. [Link]

-

Kohn, H., et al. (2011). Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[2][4]dioxin-2-yl)methyl]sulfamide (JNJ-26489112). Journal of medicinal chemistry, 54(9), 3326–3339. [Link]

-

Zhang, X., et al. (2018). Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors. European journal of medicinal chemistry, 151, 613-623. [Link]

-

Ghorab, M. M., et al. (2021). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 26(11), 3365. [Link]

-

Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International journal of molecular sciences, 22(22), 12513. [Link]

-

ResearchGate. (n.d.). Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[2][4]dioxin-2-yl)methyl]sulfamide (JNJ-26489112) | Request PDF. [Link]

-

Der Pharma Chemica. (2024). Triazole Benzene Sulfonamides as Leads for Human Carbonic Anhydrase IX Inhibition: Updates on Research Progress. [Link]

-

El-Sayad, K. A., El-Masry, G. H., & El-Sherbeny, M. A. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic chemistry, 147, 107409. [Link]

-

Journal of Applied Pharmaceutical Science. (n.d.). In-silico ADME and toxcity studies of some novel indole derivatives. [Link]

-

ResearchGate. (n.d.). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Sarges, R., et al. (1990). Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide. Journal of medicinal chemistry, 33(8), 2240-2254. [Link]

-

Sławiński, J., et al. (2022). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. International journal of molecular sciences, 23(13), 7178. [Link]

-

Ukrainian Biochemical Journal. (2024). Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. [Link]

-

Sławiński, J., et al. (2022). New 2-[(4-Amino-6- N-substituted-1,3,5-triazin-2-yl)methylthio]- N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. International journal of molecular sciences, 23(13), 7178. [Link]

-

Deredas, D., et al. (2022). In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. Molecules, 27(22), 8021. [Link]

-

BMC Pharmacology and Toxicology. (2025). In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl) - N, N-dipropylacetamide. [Link]

-

Figshare. (2024). Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. [Link]

Sources

- 1. This compound | C9H13NO2S | CID 258545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In vitro antitumor mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide (JNJ-26489112) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Item - Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives - Taylor & Francis Group - Figshare [tandf.figshare.com]

A Comprehensive Technical Guide to 2,4,6-Trimethylbenzenesulfonamide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trimethylbenzenesulfonamide, also known as mesitylenesulfonamide, and its derivatives represent a versatile class of organic compounds with significant applications ranging from synthetic organic chemistry to medicinal chemistry. The unique structural features of the mesityl group—namely its steric bulk and electron-donating methyl groups—confer specific reactivity and biological activity to these sulfonamides. This guide provides a comprehensive review of the synthesis, characterization, and application of this compound and its analogs, with a particular focus on their emerging role in drug discovery as antimicrobial and carbonic anhydrase inhibiting agents. Detailed experimental protocols and mechanistic insights are provided to support researchers in this field.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first class of antibacterial drugs. Beyond their antimicrobial properties, sulfonamides are integral to drugs targeting a wide array of conditions, including those acting as diuretics, anticonvulsants, and anti-inflammatory agents. This compound is a specific arylsulfonamide distinguished by the presence of a mesityl (2,4,6-trimethylphenyl) group. This structural motif is not merely a passive scaffold; its steric hindrance and electronic properties are pivotal in modulating the chemical reactivity and biological interactions of the molecule.

Derivatives of this core structure have shown promise in various therapeutic areas. Recent research has highlighted the potential of 2,4,6-trimethylbenzenesulfonyl hydrazones as potent antibacterial agents, particularly against Gram-positive bacteria.[1][2] Furthermore, the broader class of benzenesulfonamides is actively being investigated for the development of novel carbonic anhydrase inhibitors with applications in treating epilepsy.[3] This guide aims to synthesize the current body of knowledge on this compound, offering a technical resource for its synthesis, characterization, and application in modern research.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of the parent compound, this compound, is crucial for its application and derivatization.

Chemical and Physical Properties

A summary of the key computed and experimental properties for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₂S | PubChem[4] |

| Molecular Weight | 199.27 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 4543-58-2 | PubChem[4] |

| Appearance | Solid | Fluorochem[5] |

| Melting Point | 141-143°C | Fluorochem[5] |

| LogP | 2.12 | Fluorochem[5] |

Spectroscopic Data

Structural confirmation of this compound and its derivatives relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons and the methyl groups of the mesityl ring, in addition to the protons of the sulfonamide group.[4][6]

-

¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon framework, showing characteristic peaks for the aromatic and methyl carbons.[4][6]

-

IR Spectroscopy: The infrared spectrum will prominently feature absorption bands corresponding to the S=O stretching of the sulfonyl group and N-H stretching of the sulfonamide.[4]

Synthesis and Derivatization

The this compound core is a versatile platform for the synthesis of a diverse range of derivatives. A primary route for derivatization involves the corresponding 2,4,6-trimethylbenzenesulfonohydrazide.

General Synthesis of 2,4,6-Trimethylbenzenesulfonyl Hydrazones

A common and effective method for synthesizing bioactive derivatives is the condensation reaction between 2,4,6-trimethylbenzenesulfonohydrazide and various aldehydes or ketones.[1][2][7] This reaction yields sulfonyl hydrazones, which have demonstrated significant biological activity.

Caption: General workflow for the synthesis of 2,4,6-trimethylbenzenesulfonyl hydrazones.

Detailed Experimental Protocol: Synthesis of a Representative Hydrazone

This protocol is adapted from methodologies described for the synthesis of novel benzenesulfonyl hydrazones.[1]

Objective: To synthesize a 2,4,6-trimethylbenzenesulfonyl hydrazone via condensation.

Materials:

-

2,4,6-trimethylbenzenesulfonohydrazide

-

Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

-

Standard reflux apparatus

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

-

Dissolution: Dissolve equimolar amounts of 2,4,6-trimethylbenzenesulfonohydrazide and the selected aldehyde in a minimal amount of absolute ethanol in a round-bottom flask.

-

Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

-

Reflux: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Heating accelerates the rate of the condensation reaction, which involves the formation of a C=N double bond and the elimination of a water molecule.

-

-

Precipitation & Isolation: After completion, cool the reaction mixture to room temperature, and then in an ice bath to induce precipitation of the product.

-

Filtration: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol) to obtain the pure sulfonyl hydrazone.

-

Characterization (Self-Validation):

-

Determine the melting point of the purified product.

-

Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a characteristic signal for the imine proton (=CH) in the ¹H NMR spectrum (typically δ 7.8–9.0 ppm) and the disappearance of the aldehyde proton signal confirms the successful reaction.[1]

-

Applications in Drug Discovery and Research

The this compound scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a range of biological activities.

Antibacterial Agents

A significant area of research has been the development of 2,4,6-trimethylbenzenesulfonyl hydrazones as antibacterial agents.[1][2]

-

Mechanism & Spectrum: Studies have shown that certain derivatives exhibit potent activity, particularly against Gram-positive bacteria.[1][2] For instance, specific hydrazones have demonstrated minimal inhibitory concentrations (MIC) in the range of 7.81 to 15.62 µg/mL.[1][2]

-

Structure-Activity Relationship (SAR): The nature and position of substituents on the aromatic ring derived from the aldehyde play a crucial role in determining the antibacterial potency. This allows for fine-tuning of the activity through synthetic modification.

-

Limitations: Many of these derivatives have shown limited to no activity against Gram-negative bacteria and fungi, suggesting a specific mode of action that is less effective against these organisms.[1]

Carbonic Anhydrase Inhibitors

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[3] CAs are enzymes involved in various physiological processes, and their inhibition has therapeutic benefits.

-

Therapeutic Target: Isoforms like hCA II and hCA VII are linked to epileptogenesis. Developing selective inhibitors for these isoforms is a key strategy for new anticonvulsant drugs.[3]

-

Drug Design: While research has focused on various benzenesulfonamide derivatives, the principles can be applied to the this compound scaffold. The design of these inhibitors involves synthesizing derivatives that can effectively bind to the zinc ion in the active site of the enzyme.

-

Potential: The development of orally active, non-toxic CA inhibitors based on sulfonamide scaffolds has shown promise in preclinical models of epilepsy, effectively preventing seizures without causing neurotoxicity.[3]

Caption: Key application areas stemming from the this compound scaffold.

Role in Organic Synthesis

Beyond medicinal chemistry, related compounds like O-Mesitylenesulfonylhydroxylamine serve as important reagents in organic synthesis for creating complex nitrogen-containing molecules such as oximes and amides.[8] The 2,4,6-trimethylbenzenesulfonyl group can be used as a protecting group or as an intermediate in various chemical transformations.[1]

Future Directions

The research into this compound and its derivatives is an active and promising field. Future efforts could focus on:

-

Broadening Antimicrobial Spectrum: Modifying the core structure to enhance activity against Gram-negative bacteria and fungi.

-

Mechanism of Action Studies: Elucidating the precise molecular targets of the antibacterial hydrazones to understand their selectivity and potentially overcome resistance.

-

Targeted CA Inhibitor Design: Systematically exploring substitutions on the this compound scaffold to develop potent and isoform-selective carbonic anhydrase inhibitors for neurological disorders.

-

Coordination Chemistry: Using sulfonyl hydrazones as ligands for the synthesis of metal complexes, which may possess unique catalytic or biological properties.[1][2]

Conclusion

This compound is a valuable and versatile chemical entity. Its derivatives, particularly sulfonyl hydrazones, have emerged as a promising class of antibacterial agents. The foundational principles of sulfonamide-based drug design also position this scaffold as a candidate for developing inhibitors of other key enzymes, such as carbonic anhydrase. This guide has provided a technical overview of the synthesis, properties, and applications of this compound class, offering a solid foundation for researchers and drug development professionals to build upon in their scientific endeavors.

References

-

Popiołek, Ł., & Sławiński, J. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Materials (Basel, Switzerland), 14(11), 2723. [Link]

-

Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]

-

MDPI. (2021). Physicochemical Properties of 2,4,6-Trimethylbenzenesulfonyl Hydrazones. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4,6-trimethyl-N-(3-nitrophenyl)benzenesulfonamide. PubChem Compound Database. Retrieved from [Link]

-

Popiołek, Ł., & Sławiński, J. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. PubMed. [Link]

-

ResearchGate. (n.d.). The synthesis of novel 2,4,6-trimethylbenzenesulfonyl hydrazones. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives.

-

Mishra, C. B., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(7), 3151-3165. [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-2,4,6-Trimethylbenzenesulfinamide. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4,6-Trimethylbenzenesulfonic acid. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C9H13NO2S | CID 258545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. O-Mesitylenesulfonylhydroxylamine: A Keystone in Organic Synthesis_Chemicalbook [chemicalbook.com]

spectroscopic analysis (NMR, IR, MS) of 2,4,6-trimethylbenzenesulfonamide

Introduction: Unveiling the Molecular Architecture

2,4,6-Trimethylbenzenesulfonamide, a key intermediate in organic synthesis and a scaffold in medicinal chemistry, possesses a unique molecular architecture that lends itself to comprehensive spectroscopic characterization.[1] This in-depth guide provides a holistic approach to the analysis of this compound, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. By delving into the principles and practical applications of each technique, we aim to equip researchers, scientists, and drug development professionals with the expertise to unambiguously elucidate and validate the structure of this compound.

Mass Spectrometry: Deciphering the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of a molecule by analyzing its fragmentation patterns.[2] For this compound (C9H13NO2S), the expected monoisotopic mass is 199.0667 g/mol .[3]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electron ionization source is utilized.

-

Analysis: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This results in the formation of a molecular ion (M+) and various fragment ions.

-

Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected to generate a mass spectrum.

Data Interpretation: Key Fragmentation Pathways

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several diagnostic fragment ions. A common fragmentation pathway for aromatic sulfonamides involves the cleavage of the S-N bond and the loss of SO2.[4][5]

| m/z | Proposed Fragment | Significance |

| 199 | [C9H13NO2S]+• | Molecular Ion (M+) |

| 184 | [C9H12NO2S]+ | Loss of a methyl radical ([M-CH3]+) |

| 155 | [C9H11S]+ | Loss of SO2NH2 |

| 141 | [C6H5SO2]+ | Benzenesulfonyl cation (less common)[6] |

| 120 | [C9H12]+• | Mesitylene radical cation |

| 91 | [C7H7]+ | Tropylium ion |

The fragmentation of protonated sulfonamides in the gas phase can also involve rearrangements to form various intermediates, including ion-neutral complexes.[6] The study of these fragmentation pathways provides valuable structural information.[7][8]

Caption: Workflow for EI-MS analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[2] The IR spectrum of this compound provides clear evidence for the presence of the sulfonamide and aromatic moieties.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: 1-2 mg of this compound is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder.[9]

-

Pellet Formation: The mixture is compressed under high pressure to form a thin, transparent pellet.

-

Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

-

Analysis: The KBr pellet is placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm-1. A background spectrum of a pure KBr pellet is subtracted.[9]

Data Interpretation: Characteristic Absorption Bands

The IR spectrum of this compound displays several key absorption bands that are diagnostic for its structure.

| Wavenumber (cm-1) | Vibrational Mode | Functional Group |

| ~3350 and ~3250 | N-H stretching (asymmetric and symmetric) | Sulfonamide (-SO2NH2)[1] |

| ~3100-3000 | C-H stretching | Aromatic Ring |

| ~2950-2850 | C-H stretching | Methyl groups (-CH3) |

| ~1600 and ~1475 | C=C stretching | Aromatic Ring |

| ~1330 and ~1150 | S=O stretching (asymmetric and symmetric) | Sulfonamide (-SO2)[10] |

| ~900 | S-N stretching | Sulfonamide (-S-N)[10] |

The presence of strong absorption bands for the N-H and S=O stretching vibrations is a clear indication of the sulfonamide functional group.[11][12]

Caption: Key functional groups and their IR frequencies in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms.[2]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a 5 mm NMR tube.[9]

-

Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Chemical shifts are referenced to an internal standard like tetramethylsilane (TMS).[2]

-

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired to determine the chemical shifts of the carbon atoms.

Data Interpretation: ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the sulfonamide protons, and the methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 | Singlet | 2H | Aromatic protons (H-3, H-5) |

| ~4.5-5.5 | Broad Singlet | 2H | Sulfonamide protons (-SO2NH2) |

| ~2.6 | Singlet | 6H | o-Methyl protons (2,6-CH3) |

| ~2.3 | Singlet | 3H | p-Methyl proton (4-CH3) |

The chemical shifts of aromatic protons in benzenesulfonamides are influenced by the electronic effects of the sulfonamide group and other substituents.[13] The protons of the sulfonamide group typically appear as a singlet between 8.78 and 10.15 ppm in some sulfonamide derivatives.[10]

Data Interpretation: ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~142 | C-4 (aromatic) |

| ~138 | C-2, C-6 (aromatic) |